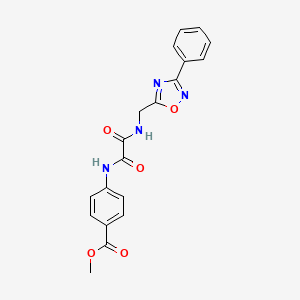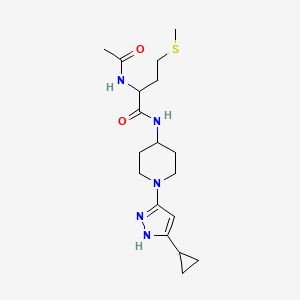![molecular formula C22H26ClN3O3S B3009459 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide hydrochloride CAS No. 1216901-88-0](/img/structure/B3009459.png)
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a complex molecule featuring a benzothiazole core, which is a heterocyclic compound consisting of a fusion of benzene and thiazole rings. The molecule also contains additional functional groups such as a dioxolane ring, a dimethylamino group, and a phenylpropanamide moiety. This structure suggests potential for a variety of chemical properties and biological activities.
Synthesis Analysis
The synthesis of benzothiazole derivatives can involve nucleophilic substitution reactions, as seen in the synthesis of s-triazolo- and 1,2,4-oxadiazolo fused systems from N-chloromethyl-2-thiono-benzoxazole and benzothiazole . Additionally, the synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives, which are structurally related to the compound of interest, involves the treatment of acetophenone with thiourea and iodine or the reaction of chloroacetylbenzene with thiourea . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a thiazole ring fused to a benzene ring. The presence of substituents on the thiazole ring can significantly alter the electronic and steric properties of the molecule, influencing its reactivity and interaction with biological targets . The dioxolane ring in the compound adds to the complexity of the molecule, potentially affecting its conformation and the distribution of electron density.
Chemical Reactions Analysis
Benzothiazole derivatives can participate in various chemical reactions. For instance, they can undergo nucleophilic substitution reactions with sulfur, oxygen, and nitrogen nucleophiles . The presence of a dimethylamino group in the compound suggests potential for quaternization reactions, while the phenylpropanamide moiety could be involved in amide bond formation or hydrolysis under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely depending on their substitution patterns. For example, the introduction of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, and solubility . The presence of the dioxolane ring could influence the compound's solubility in organic solvents, while the dimethylamino group might confer basic properties to the molecule. The phenylpropanamide part of the molecule could contribute to its lipophilicity, potentially affecting its pharmacokinetic properties.
科学的研究の応用
Metabolic Pathways and Elimination
The study of compounds like SB-649868, an orexin 1 and 2 receptor antagonist, highlights the importance of understanding the metabolic pathways and elimination mechanisms for novel therapeutic agents. Research demonstrated that SB-649868 is extensively metabolized, with principal routes involving oxidation and rearrangement, leading to various metabolites. This research underscores the importance of metabolic studies in drug development, particularly for compounds targeting specific neural receptors (Renzulli et al., 2011).
Pharmacokinetics and Drug Efficacy
Investigations into compounds like pramipexole, which targets dopamine receptors, provide insights into the pharmacokinetics and drug efficacy of neuroactive compounds. Pramipexole's selective affinity for dopamine D3 receptors and its impact on neuron firing patterns suggest that understanding receptor selectivity and agonist/antagonist efficacy is crucial for developing compounds with specific therapeutic targets (Piercey et al., 1996).
Therapeutic Potential in Neurodegenerative Diseases
Research utilizing PET imaging with compounds like N-methyl [(11)C] 2-(4-methylaminophenyl)-6-hydroxy-benzothiazole ((11)C-PIB) for Alzheimer's disease highlights the potential applications of chemical compounds in diagnosing and understanding neurodegenerative diseases. Such studies can guide the development of compounds that bind to specific pathological markers, providing insights into disease progression and therapeutic efficacy (Kadir et al., 2012).
Synthesis and Biological Effects of Derivatives
The synthesis of new chemical derivatives, such as benzo[d]thiazol derivatives, and their evaluation for potential antidepressant and anticonvulsant effects demonstrate the broad applicability of chemical synthesis in exploring therapeutic agents. Research identifying compounds with significant effects on serotonin and norepinephrine concentrations points to the value of chemical innovation in developing new treatments for mood disorders and neurological conditions (Jin et al., 2019).
特性
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S.ClH/c1-24(2)11-6-12-25(21(26)10-9-16-7-4-3-5-8-16)22-23-17-13-18-19(28-15-27-18)14-20(17)29-22;/h3-5,7-8,13-14H,6,9-12,15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKPKAXRICQWJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)CCC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2,6-Dichlorobenzyl)-2-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009377.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B3009379.png)
![(Z)-3-[4-(Azepan-1-yl)phenyl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B3009380.png)


![N-(3,4-dimethoxyphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3009385.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B3009387.png)

![4-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-ylamine](/img/structure/B3009390.png)
![[2-(2,5,6-Trimethylbenzimidazolyl)ethoxy]benzene](/img/structure/B3009392.png)
![N-([2,3'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3009394.png)

